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molecular formula C13H12O B1213676 4-Biphenylmethanol CAS No. 3597-91-9

4-Biphenylmethanol

Cat. No. B1213676
M. Wt: 184.23 g/mol
InChI Key: AXCHZLOJGKSWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696347B2

Procedure details

To a mixture of 4-chlorobiphenyl (23 mg, 0.12 mmol), 1,4-dioxane (2 ml) and water (200 μl) were added potassium acetoxymethyl trifluoroborate (44 mg, 0.24 mmol), palladium (II) acetate (14 mg, 0.061 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (50 mg, 0.12 mmol), and potassium phosphate (170 mg, 0.73 mmol) at room temperature. The reaction mixture was heated to reflux overnight under the nitrogen atmosphere. After the reaction mixture was cooled at room temperature, water and ethyl acetate were added to the mixture. After the organic layer was washed with an aqueous saturated sodium chloride solution, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (18 mg, 0.098 mmol, 80%).
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
[Compound]
Name
potassium acetoxymethyl trifluoroborate
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[O:14]1CCOC[CH2:15]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:7][C:2]([CH2:15][OH:14])=[CH:3][CH:4]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
23 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
200 μL
Type
solvent
Smiles
O
Step Two
Name
potassium acetoxymethyl trifluoroborate
Quantity
44 mg
Type
reactant
Smiles
Name
Quantity
50 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
potassium phosphate
Quantity
170 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
14 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under the nitrogen atmosphere
Duration
8 (± 8) h
WASH
Type
WASH
Details
After the organic layer was washed with an aqueous saturated sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.098 mmol
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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